molecular formula C7H12N4O B13298933 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide

3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide

Cat. No.: B13298933
M. Wt: 168.20 g/mol
InChI Key: UIXUWLUZWXGSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate amines under controlled conditions. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under microwave irradiation to afford the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar starting materials and reaction conditions as those used in laboratory-scale synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-amino-3-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-11-4-5(3-10-11)6(8)2-7(9)12/h3-4,6H,2,8H2,1H3,(H2,9,12)

InChI Key

UIXUWLUZWXGSFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(CC(=O)N)N

Origin of Product

United States

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